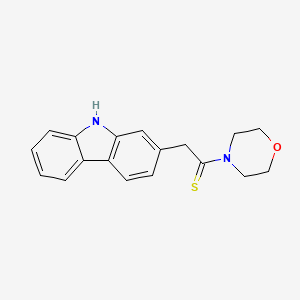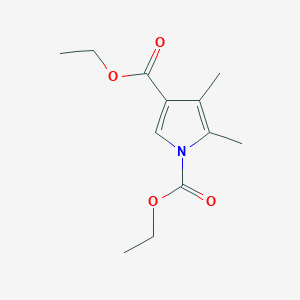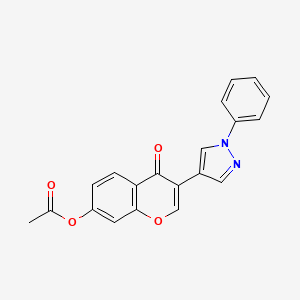methyl}(ethoxymethoxy)oxophosphanium CAS No. 61222-59-1](/img/structure/B14592358.png)
{[(Chloroacetyl)oxy](phenyl)methyl}(ethoxymethoxy)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a chloroacetyl group, a phenyl group, and an ethoxymethoxy group attached to an oxophosphanium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium typically involves multiple steps. One common method includes the reaction of chloroacetic acid with phenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethoxymethoxyphosphine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process also involves rigorous purification steps, such as distillation and crystallization, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学研究应用
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the formation of coordination complexes and the inhibition of enzyme activity through covalent modification.
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
{(Chloroacetyl)oxymethyl}(ethoxymethoxy)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
属性
CAS 编号 |
61222-59-1 |
|---|---|
分子式 |
C12H15ClO5P+ |
分子量 |
305.67 g/mol |
IUPAC 名称 |
[(2-chloroacetyl)oxy-phenylmethyl]-(ethoxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C12H15ClO5P/c1-2-16-9-17-19(15)12(18-11(14)8-13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3/q+1 |
InChI 键 |
RSVNYKLAMKNXSQ-UHFFFAOYSA-N |
规范 SMILES |
CCOCO[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)

![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)



![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)





![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)

